molecular formula C8H13O3PS B8611861 Diethyl 3-Thienylphosphonate

Diethyl 3-Thienylphosphonate

Cat. No. B8611861
M. Wt: 220.23 g/mol
InChI Key: FHCMWZLNOLIICV-UHFFFAOYSA-N
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Patent
US08030438B2

Procedure details

Under nitrogen, 0.0815 g (0.5 mmols) of 3-bromothiophene and 0.0231 g (0.02 mmols) of commercially available tetrakistriphenylphosphine palladium were dissolved in DMF, to which 0.0829 g (0.6 mmols) of commercially available diethyl phosphite and 0.0776 g (0.6 mmols) of diisopropylethylamine were added at room temperature. Thereafter, the reaction mixture was heated to 110° C. and stirred for 4 hours. After the reaction, the reaction mixture was cooled down to room temperature, to which a disodium hydrogen phosphate/sodium dihydrogen phosphate buffer solution, adjusted to pH=7, was added to the reaction mixture, followed by extraction with ethyl acetate. The organic phase was washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was removed by distilling off under reduced pressure, and the resulting crude product was purified with a silica gel column (ethyl acetate:hexane=1:1) to obtain the specified substance in the form of a yellow oil at a yield of 0.0782 g (yield: 71%).
Quantity
0.0815 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0776 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
disodium hydrogen phosphate sodium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.C(N(C(C)C)CC)(C)C.P([O-])([O-])(O)=O.[Na+].[Na+].P([O-])(O)(O)=O.[Na+].[P:29]([O-:36])([O:33][CH2:34][CH3:35])[O:30][CH2:31][CH3:32]>CN(C=O)C>[CH2:31]([O:30][P:29]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)([O:33][CH2:34][CH3:35])=[O:36])[CH3:32] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.0815 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
tetrakistriphenylphosphine palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.0776 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
disodium hydrogen phosphate sodium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+].P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
by distilling off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified with a silica gel column (ethyl acetate:hexane=1:1)
CUSTOM
Type
CUSTOM
Details
to obtain the specified substance in the form of a yellow oil at a yield of 0.0782 g (yield: 71%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OP(=O)(OCC)C1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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